![molecular formula C23H19Cl2N3O4 B5507646 2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including the formation of intermediate products, the use of catalysts, and specific reaction conditions to achieve the desired product. While the direct synthesis of "2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide" is not explicitly documented, research on similar compounds provides insight into possible synthetic routes. For example, the synthesis of related benzohydrazide compounds involves reactions such as the condensation of benzohydrazides with various aldehydes or ketones, cyclization reactions to form oxadiazoles or triazoles, and further functionalization to introduce specific substituents (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

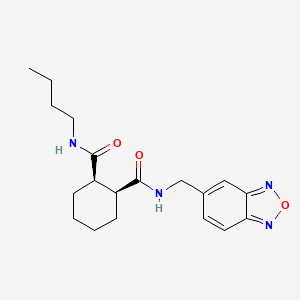

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its reactivity, stability, and interactions with other molecules. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like density functional theory (DFT) are commonly used to analyze and predict the structure of complex organic molecules. These methods can provide detailed information on bond lengths, angles, and the overall three-dimensional arrangement of atoms within a molecule. For compounds similar to "2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide," studies have shown the importance of intramolecular hydrogen bonding and π-π interactions in determining the crystal structure and stability of benzamide derivatives (Furuya, Iwanami, Takénaka, & Sasada, 1985).

Scientific Research Applications

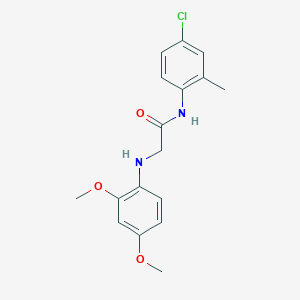

Synthesis and Biological Activities

- Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their biological activities. For instance, compounds have been developed as inhibitors of cyclooxygenase (COX-1/COX-2), showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests the potential utility of the mentioned compound in drug development for conditions requiring COX inhibition.

- Oxovanadium(V) complexes derived from benzohydrazide compounds have been characterized and tested for urease inhibitory activities, highlighting their potential applications in treating infections caused by Helicobacter pylori (Qu et al., 2015). Such studies underscore the relevance of compounds with benzohydrazide groups in antimicrobial research.

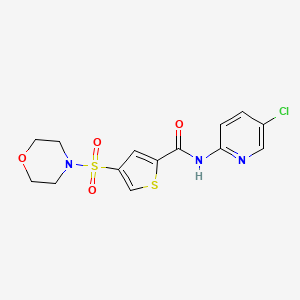

Antimicrobial Applications

- Research on oxidovanadium(V) complexes with hydrazone and hydroxamate ligands has demonstrated effective antibacterial activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, Pseudomonas putida, and Staphylococcus aureus (Qian, 2019). This suggests potential applications of related compounds in developing new antibacterial agents.

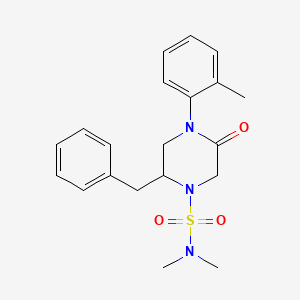

Antioxidant and Catalytic Properties

- Conjugated oligo-aromatic compounds bearing free radical scavenging moieties have been synthesized and evaluated for their antioxidant activities (Kareem et al., 2016). This indicates the potential of structurally similar compounds to serve as antioxidants.

- Oxovanadium(V) complexes with hydrazone ligands have shown catalytic performance in the oxidation of styrene, suggesting potential industrial applications in organic synthesis (Zhang et al., 2017).

Future Directions

properties

IUPAC Name |

N-[(E)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O4/c1-31-20-9-6-14(12-27-28-23(30)15-7-8-18(24)19(25)11-15)10-16(20)13-32-21-5-3-2-4-17(21)22(26)29/h2-12H,13H2,1H3,(H2,26,29)(H,28,30)/b27-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYXMHXRBSLLCE-KKMKTNMSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxybenzyl}oxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)

![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)

![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)